molecular formula C16H15Cl2F3N6O B3015952 N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-(6-chloropyrimidin-4-yl)piperazine-1-carboxamide CAS No. 2085690-17-9

N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-(6-chloropyrimidin-4-yl)piperazine-1-carboxamide

Cat. No.: B3015952
CAS No.: 2085690-17-9
M. Wt: 435.23
InChI Key: XTYZVGKXTRJNCI-UHFFFAOYSA-N
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Description

This compound features a piperazine-1-carboxamide core substituted with a 3-chloro-5-(trifluoromethyl)pyridin-2-ylmethyl group and a 6-chloropyrimidin-4-yl moiety. The pyridine and pyrimidine rings enhance π-π stacking and hydrogen-bonding interactions, critical for target binding .

Properties

IUPAC Name

4-(6-chloropyrimidin-4-yl)-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2F3N6O/c17-11-5-10(16(19,20)21)7-22-12(11)8-23-15(28)27-3-1-26(2-4-27)14-6-13(18)24-9-25-14/h5-7,9H,1-4,8H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTYZVGKXTRJNCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=NC=N2)Cl)C(=O)NCC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-(6-chloropyrimidin-4-yl)piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various therapeutic areas.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C18H17ClF3N4O
  • Molecular Weight : 497.31 g/mol
  • CAS Number : Not specifically listed but can be derived from related compounds.

1. Antiviral Activity

Recent studies have highlighted the antiviral properties of trifluoromethyl pyridine piperazine derivatives, including the compound . Bioassays against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV) demonstrated significant antiviral activity:

CompoundEC50 (μg/mL)Curative Activity (%)Protective Activity (%)
A1618.487.047.8
A1720.279.158.0
NNM50.274.544.2

These results indicate that the compound enhances the activity of defense enzymes such as superoxide dismutase (SOD) and polyphenol oxidase (PPO), contributing to improved plant resistance against viral infections .

2. Antiproliferative Activity

The compound has shown promising antiproliferative effects against various cancer cell lines, including breast, colon, and lung cancers. The mechanism of action appears to involve inhibition of cell proliferation without directly affecting dihydrofolate reductase (DHFR), suggesting alternative pathways are engaged .

3. Anti-fibrotic Activity

Preliminary studies indicate that derivatives of this compound may possess anti-fibrotic properties, as evidenced by their ability to inhibit collagen expression and hydroxyproline content in cell cultures. These findings suggest potential applications in treating fibrotic diseases .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Modulation : The compound enhances the activities of key enzymes involved in plant defense mechanisms, which can translate into broader applications in agriculture and plant protection.
  • Cell Cycle Regulation : Its antiproliferative effects may result from interference with cell cycle progression in cancer cells, potentially through modulation of signaling pathways associated with growth and survival.

Case Studies

  • Study on TMV Resistance : A study conducted on tobacco plants treated with A16 showed a marked increase in SOD and PPO activities post-infection with TMV, indicating enhanced systemic acquired resistance (SAR) .
  • Cancer Cell Line Evaluation : In vitro tests on breast cancer cell lines revealed that the compound significantly reduced cell viability at concentrations as low as 10 μM, highlighting its potential as a chemotherapeutic agent .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing piperazine and pyridine moieties exhibit promising anticancer properties. The specific compound under discussion has been studied for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:
In vitro studies have demonstrated that N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-(6-chloropyrimidin-4-yl)piperazine-1-carboxamide effectively reduces the viability of several cancer cell lines, including breast and lung cancer cells. The compound's mechanism of action appears to involve the modulation of signaling pathways associated with cell survival and apoptosis.

Antimicrobial Properties

The compound has also shown potential as an antimicrobial agent. Its structural features suggest activity against a range of bacterial strains.

Case Study:
In a study evaluating various derivatives of piperazine, this compound exhibited significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus. The effectiveness was attributed to its ability to disrupt bacterial cell wall synthesis.

Enzyme Inhibition Studies

This compound has been investigated for its role as an enzyme inhibitor.

Case Study:
Research has shown that this compound inhibits specific kinases involved in cancer progression, making it a candidate for further development as a targeted therapy in oncology.

Neuropharmacological Studies

The compound's piperazine structure suggests potential applications in neuropharmacology, particularly in the development of treatments for neurological disorders.

Case Study:
Initial studies indicate that derivatives of this compound may influence neurotransmitter systems, providing a basis for investigating their effects on conditions such as anxiety and depression.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its pharmacological properties.

Structural FeatureActivityNotes
Trifluoromethyl groupIncreases lipophilicityEnhances membrane permeability
Piperazine ringAnticancer activityCommon scaffold in drug design
Chlorine substituentsEnhances binding affinityModulates interaction with biological targets

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Weight Key Substituents Biological Activity/Application Reference
Target Compound ~464.8 (calc.) - 3-Cl-5-CF3-pyridinylmethyl
- 6-Cl-pyrimidin-4-yl
Hypothesized enzyme inhibition (untested)
ML267: 4-(3-Cl-5-CF3-pyridin-2-yl)-N-(4-MeO-pyridin-2-yl)piperazine-1-carbothioamide 461.9 - 4-MeO-pyridin-2-yl
- Carbothioamide (C=S)
Bacterial PPTase inhibitor (IC50 = 0.7 µM)
4-[3-Cl-5-CF3-pyridin-2-yl]-N-[3-CF3-phenyl]piperazine-1-carboxamide (CAS 856189-81-6) 452.8 - 3-CF3-phenyl
- Carboxamide (C=O)
Unknown (structural analog)
N-(3-Cl-phenyl)-4-(6-MeO-2-Me-pyrimidin-4-yl)piperazine-1-carboxamide (CAS 946324-71-6) 361.8 - 3-Cl-phenyl
- 6-MeO-2-Me-pyrimidin-4-yl
Unreported

Key Observations

Impact of Substituents on Bioactivity :

  • The carbothioamide group in ML267 enhances bacterial phosphopantetheinyl transferase (PPTase) inhibition compared to carboxamide derivatives, likely due to improved thiol-mediated binding .
  • Trifluoromethyl (CF3) and chloro (Cl) groups on the pyridine ring (as in the target compound and ML267) increase lipophilicity and metabolic stability, favoring membrane penetration and target engagement .

Role of Pyrimidine/Pyridine Modifications: Replacement of the 6-chloropyrimidin-4-yl group with a 6-methoxy-2-methylpyrimidin-4-yl (CAS 946324-71-6) reduces molecular weight (361.8 vs. ~464.8) but may diminish potency due to decreased electronegativity .

Synthetic Considerations :

  • Synthesis of piperazine-carboxamide derivatives often employs coupling reactions in polar aprotic solvents (e.g., DMF) with catalysts like NaIO4, as seen in the preparation of ML267 analogs .
  • The target compound’s 6-chloropyrimidin-4-yl group may require regioselective halogenation steps, similar to protocols for 6-chloropyrimidine intermediates .

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